Sar-OBzl p-tosylate

Overview

Description

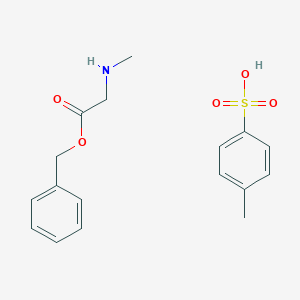

Sar-OBzl p-tosylate, also known as sarcosine benzyl ester p-toluenesulfonate, is a chemical compound widely used in peptide synthesis. It is a derivative of sarcosine, an amino acid derivative, and is often employed as a protecting group for amino acids during peptide synthesis. The compound is characterized by its stability and reactivity, making it a valuable reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sar-OBzl p-tosylate typically involves the reaction of sarcosine benzyl ester with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at low temperatures, usually around -15°C, and then gradually warmed to room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Sar-OBzl p-tosylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The p-toluenesulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield sarcosine and benzyl alcohol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction reactions.

Major Products Formed

Nucleophilic Substitution: The major products are substituted sarcosine derivatives.

Hydrolysis: The products are sarcosine and benzyl alcohol.

Reduction: The product is the corresponding alcohol.

Scientific Research Applications

Sar-OBzl p-tosylate is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It serves as a protecting group for amino acids, facilitating the synthesis of complex peptides.

Drug Development: The compound is used in the synthesis of peptide-based drugs and prodrugs.

Bioconjugation: It is employed in the modification of biomolecules for various applications, including imaging and diagnostics.

Industrial Chemistry: this compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Sar-OBzl p-tosylate primarily involves its role as a protecting group in peptide synthesis. The p-toluenesulfonate group provides stability to the amino acid, preventing unwanted side reactions during the synthesis process. The protecting group can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form the desired peptide.

Comparison with Similar Compounds

Sar-OBzl p-tosylate is compared with other similar compounds, such as:

Boc-Sar-OBzl: Boc-Sar-OBzl is another protecting group used in peptide synthesis. While both compounds serve similar functions, this compound is often preferred due to its higher stability and ease of removal.

Fmoc-Sar-OBzl: Fmoc-Sar-OBzl is used in solid-phase peptide synthesis. It offers the advantage of being removed under mild conditions, but this compound provides better protection during the synthesis process.

List of Similar Compounds

- Boc-Sar-OBzl

- Fmoc-Sar-OBzl

- Z-Sar-OBzl

This compound stands out due to its unique combination of stability, reactivity, and ease of use, making it a valuable tool in peptide synthesis and other scientific research applications.

Biological Activity

Sar-OBzl p-tosylate, also known as N-methyl-glycine benzyl p-tosylate, is a compound that has garnered attention for its biological activity, particularly due to its structural components and potential applications in medicinal chemistry. This article delves into the biological properties of this compound, synthesizing findings from diverse sources including studies on its pharmacological effects, structure-activity relationships, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C_{10}H_{13}NO_{2} \cdot C_{7}H_{8}O_{3}S

- Molecular Weight : 351.4 g/mol

- Purity : ≥ 98% (assay) .

The compound features a sarcosine moiety, which is a derivative of glycine, and is linked to a benzyl group and a p-toluenesulfonate (tosylate) group. This configuration contributes to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sarcosine component has been studied for its neuroprotective effects and potential role in enhancing cognitive function. Research indicates that sarcosine may modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory formation .

Biological Activities

Case Study 1: Cognitive Enhancement

A study investigated the effects of sarcosine supplementation in patients with schizophrenia. Results indicated improved cognitive performance and reduced negative symptoms, suggesting that this compound could have similar effects due to its structural similarity to sarcosine .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that derivatives of sarcosine exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels in neuronal cultures. This suggests a protective role against oxidative damage in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzyl or tosylate groups may enhance binding affinity to target receptors or improve pharmacokinetic properties.

| Modification | Effect on Activity |

|---|---|

| Addition of hydrophilic groups | Increased solubility and bioavailability |

| Alteration of the tosylate group | Potential changes in receptor binding affinity |

Properties

IUPAC Name |

benzyl 2-(methylamino)acetate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C7H8O3S/c1-11-7-10(12)13-8-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11H,7-8H2,1H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKRQRVCHNUNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CNCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480638 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methylglycinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54384-06-4 | |

| Record name | Glycine, N-methyl-, phenylmethyl ester 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54384-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methylglycinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.